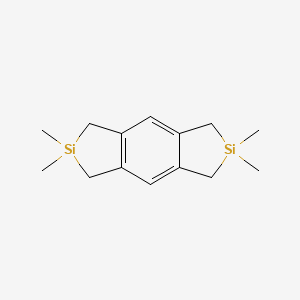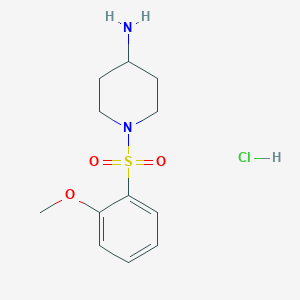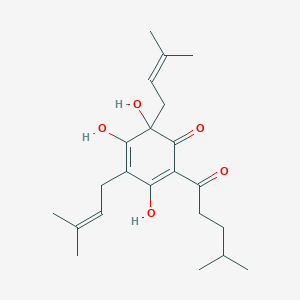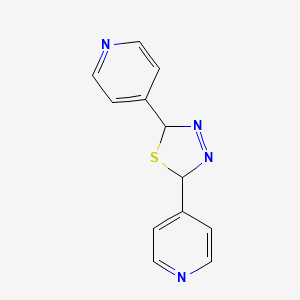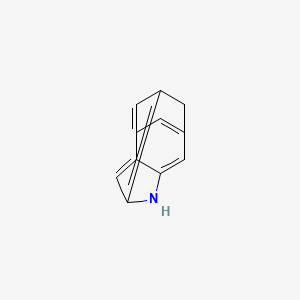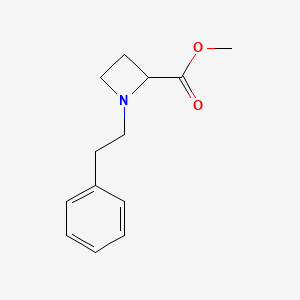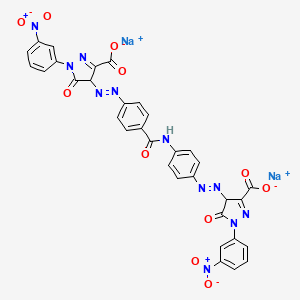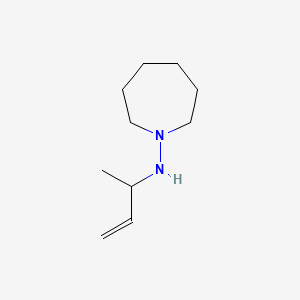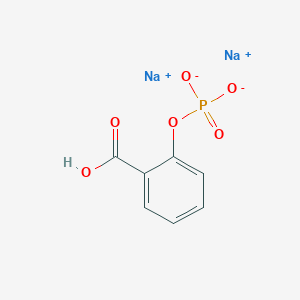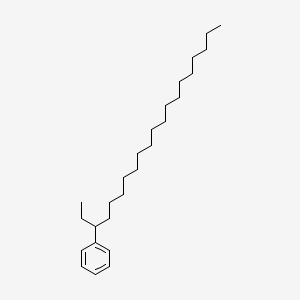
3-Phenyleicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyleicosane is a hydrocarbon compound with the molecular formula C26H46. It consists of a phenyl group attached to an eicosane chain. This compound is part of the alkylbenzene family, which is characterized by the presence of an alkyl chain bonded to a benzene ring. The structure of this compound can be represented as C6H5-(CH2)19-CH3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyleicosane typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with an eicosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H6 + C20H41Cl → C6H5-(CH2)19-CH3 + HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be hydrogenated to saturate any unsaturated bonds.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
3-Phenyleicosane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-Phenyleicosane involves its interaction with various molecular targets and pathways The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the long alkyl chain can interact with lipid bilayers, affecting membrane fluidity and permeability
Comparación Con Compuestos Similares
- 1-Phenyleicosane
- 9-Phenyleicosane
- 11-Phenyleicosane
Comparison: 3-Phenyleicosane is unique due to the position of the phenyl group on the third carbon of the eicosane chain. This positioning can influence its chemical reactivity and physical properties compared to other phenyleicosane isomers. For example, 1-Phenyleicosane has the phenyl group attached to the first carbon, which can lead to different steric and electronic effects in chemical reactions.
Propiedades
Número CAS |
72557-70-1 |
|---|---|
Fórmula molecular |
C26H46 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
icosan-3-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(4-2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |
Clave InChI |
KPJGRQMPFRXLSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


